N-[2-(1H-Indol-3-yl)ethyl]dodecanamide

Catalog No.
S13985704
CAS No.
M.F
C22H34N2O
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1H-Indol-3-yl)ethyl]dodecanamide

Product Name

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]dodecanamide

Molecular Formula

C22H34N2O

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C22H34N2O/c1-2-3-4-5-6-7-8-9-10-15-22(25)23-17-16-19-18-24-21-14-12-11-13-20(19)21/h11-14,18,24H,2-10,15-17H2,1H3,(H,23,25)

InChI Key

MKNMHNBIWPBTTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide, also known as N-lauroyl tryptamine, is an organic compound characterized by the presence of a dodecanamide chain attached to an indole moiety. This compound has garnered interest within the scientific community due to its structural features that combine the properties of fatty acids and tryptamines, potentially influencing its biological activity and applications.

The molecular formula of N-[2-(1H-Indol-3-yl)ethyl]dodecanamide is C22H34N2OC_{22}H_{34}N_{2}O, with a molecular weight of approximately 354.53 g/mol. The compound features a long hydrophobic dodecanamide tail, which may enhance its membrane permeability and bioavailability, along with an indole group that is known for its role in various biological processes, including neurotransmission and modulation of receptor activity.

Typical of amides and indoles. Key reactions include:

  • Acylation Reactions: The amide group can participate in acylation, forming derivatives that may exhibit altered biological properties.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield dodecanoic acid and tryptamine.
  • Cyclization: The indole ring can undergo electrophilic substitution reactions, potentially leading to new derivatives with varied pharmacological profiles.

These reactions are significant for modifying the compound’s structure to enhance its efficacy or tailor it for specific applications.

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide exhibits notable biological activities, particularly in relation to the endocannabinoid system. Similar compounds have been shown to interact with cannabinoid receptors, potentially influencing pain perception, mood regulation, and appetite control. The presence of the indole structure suggests potential serotonergic activity as well.

Research indicates that derivatives of N-acyl tryptamines can exhibit anti-inflammatory properties and may modulate neurotransmitter release, suggesting therapeutic potential in treating conditions such as anxiety, depression, and chronic pain .

The synthesis of N-[2-(1H-Indol-3-yl)ethyl]dodecanamide typically involves a straightforward one-pot methodology. A common synthetic route includes:

  • Starting Materials: Tryptamine and dodecanoic acid are used as primary reactants.
  • Reagents: Triethylamine is often employed as a base to facilitate the reaction, while T3P (a coupling reagent) enhances the efficiency of amide bond formation.
  • Procedure:
    • Combine tryptamine with dodecanoic acid in an appropriate solvent (e.g., ethyl acetate).
    • Add triethylamine and T3P, then stir the mixture at room temperature for 24 hours.
    • Quench the reaction with water and extract the organic phase.
    • Purify the resulting product using silica gel chromatography.

This method allows for high yields and purity of N-[2-(1H-Indol-3-yl)ethyl]dodecanamide .

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide has potential applications in several fields:

  • Pharmaceuticals: Due to its interaction with cannabinoid receptors and potential antidepressant effects, it could be developed into therapeutic agents for mood disorders and pain management.
  • Cosmetics: Its emollient properties make it suitable for use in skin care formulations.
  • Research: As a tool compound, it can be utilized in studies investigating cannabinoid receptor mechanisms or indole-related pathways.

Studies on N-[2-(1H-Indol-3-yl)ethyl]dodecanamide indicate interactions with various biological targets:

  • Cannabinoid Receptors: It may modulate CB1 and CB2 receptor activity, influencing pathways related to pain and inflammation.
  • Serotonin Receptors: Given its indole structure, it might interact with serotonin receptors, affecting mood and anxiety levels.

These interactions highlight its potential as a dual-action compound capable of influencing multiple physiological pathways .

Several compounds share structural similarities with N-[2-(1H-Indol-3-yl)ethyl]dodecanamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
N-(2-(5-fluoro-1H-indol-3-yl)ethyl)oleamideFluorinated indole derivativeEnhanced potency at serotonin receptors
N-arachidonoyl tryptamineContains arachidonic acid moietyStronger anti-inflammatory effects
N-(2-(1H-indol-3-yl)ethyl)arachidonamideSimilar to N-lauroyl tryptamine but with arachidonic acidPotential endocannabinoid activity
N-(2-hydroxyethyl)dodecanamideHydroxyethyl group instead of indoleDifferent biological activity profile

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide stands out due to its unique combination of a long hydrophobic chain and an indole structure, which may confer distinct pharmacological properties compared to other similar compounds. Its potential dual action on cannabinoid and serotonin receptors makes it particularly interesting for further research in therapeutic contexts.

Enzymatic Acylation Mechanisms in Enteric Bacterial Communities

The formation of N-[2-(1H-Indol-3-yl)ethyl]dodecanamide from tryptamine requires sophisticated enzymatic machinery capable of catalyzing amide bond formation between the tryptamine amino group and dodecanoic acid. Enteric bacterial communities possess diverse acylation systems that facilitate this biotransformation through multiple mechanistic pathways [8] [9].

Acyl-Coenzyme A Dependent Mechanisms

The most prevalent acylation pathway in bacterial systems involves acyl-coenzyme A intermediates as activated fatty acid donors. Bacterial acyl-coenzyme A synthetase enzymes, particularly the FadD family, catalyze the ATP-dependent activation of long-chain fatty acids including dodecanoic acid to their corresponding acyl-CoA thioesters [10] [11]. These activated intermediates serve as substrates for GCN5-related N-acyltransferase enzymes that transfer the acyl group to tryptamine, forming the desired N-acyl amide bond [9].

The specificity of bacterial acyl-CoA synthetases varies significantly among enteric species. Methylbutyryl-CoA synthetase from Staphylococcus aureus demonstrates selective activation of short-chain branched fatty acids, while maintaining activity toward medium-chain straight-chain fatty acids [10]. Similar enzymatic diversity exists within gut bacterial communities, enabling the activation of dodecanoic acid and other medium to long-chain fatty acids required for N-acyl tryptamine biosynthesis [12] [11].

Acyl Carrier Protein Mediated Pathways

Bacterial fatty acid biosynthesis systems provide an alternative source of activated acyl groups through acyl carrier protein intermediates. The type II fatty acid synthesis pathway generates acyl-ACP intermediates that can be diverted from membrane phospholipid synthesis toward secondary metabolite production [13] [14]. Acyl-ACP synthetase enzymes, including the AasS family, catalyze the direct loading of exogenous fatty acids onto acyl carrier proteins, creating substrates for downstream acyltransferase reactions [15] [16].

The fatty acid elongation machinery in enteric bacteria involves multiple ketoacyl-ACP synthase enzymes, including FabH, FabB, and FabF, which generate acyl-ACP intermediates of varying chain lengths [17] [18]. FabH initiates fatty acid synthesis through condensation of acetyl-CoA with malonyl-ACP, while FabB and FabF catalyze subsequent elongation reactions [17] [19]. These enzymatic systems can be manipulated to favor production of specific chain-length acyl-ACP intermediates, including the dodecanoyl-ACP required for N-acyl tryptamine formation [18].

Bidirectional Fatty Acid Amide Hydrolase Activity

Recent research has revealed that bacterial fatty acid amide hydrolase enzymes possess bidirectional catalytic capability, enabling both hydrolysis and synthesis of N-acyl amides [20]. Faecalibacterium prausnitzii expresses a fatty acid amide hydrolase that efficiently synthesizes N-acyl amides through condensation of fatty acids with amine donors [20]. This enzyme demonstrates broad substrate specificity, accepting long-chain fatty acids including oleic acid and various amine substrates, with arginine serving as a preferred amine donor [20].

The bidirectional activity of bacterial FAAH enzymes provides a direct mechanism for N-acyl tryptamine biosynthesis without requiring activated acyl-CoA or acyl-ACP intermediates [20]. This pathway may represent a more energy-efficient route for N-acyl amide formation in resource-limited gut environments [21]. The enzyme exhibits optimal activity with oleoylethanolamide as a substrate, suggesting similar efficiency for other long-chain N-acyl amides including N-dodecanoyltryptamine [20].

Thioester Intermediate Mechanisms

Alternative acylation pathways involve thioester intermediates formed through non-ribosomal peptide synthesis-related mechanisms. Novel N-acyl amino acid synthases utilize long-chain S-acyl-ACP substrates for amide bond formation, employing acyl groups derived from aminoacyl adenylates, acyl-CoA thioesters, or acyl-lipoate intermediates [9]. These enzymatic systems demonstrate capacity for direct fatty acid-amine conjugation without requiring ATP or CoA cofactors [9].

Acylated cysteine residues at enzyme active sites provide another mechanism for fatty acid activation and transfer. While such systems typically involve acyl-CoA substrates for active site acylation, potential CoA-independent pathways may exist that account for direct fatty acid-amine conjugation observed in certain bacterial systems [9]. These mechanisms require further investigation to determine their relevance to N-acyl tryptamine biosynthesis in gut bacterial communities.

Cross-Feeding Dynamics Between Commensal Microorganisms

The biosynthesis of N-[2-(1H-Indol-3-yl)ethyl]dodecanamide occurs within a complex ecological network where metabolic cross-feeding between bacterial species significantly influences both substrate availability and enzymatic activity. These inter-species interactions create dynamic metabolic environments that regulate the formation of bioactive N-acyl amides through multiple cooperative and competitive mechanisms [22] [23].

Substrate Competition and Metabolic Cooperation

Cross-feeding dynamics fundamentally alter tryptophan metabolism through competitive substrate utilization and cooperative metabolite exchange. Bifidobacterium adolescentis produces lactate as a fermentation end-product that serves as a primary carbon source for Eubacterium hallii, which converts lactate to butyrate through cross-feeding mechanisms [24] [25]. This metabolic cooperation reduces the availability of glucose and other simple carbohydrates for direct bacterial utilization, potentially redirecting amino acid metabolism toward alternative pathways including tryptamine production [25].

The competition between indole-producing Escherichia coli and tryptamine-producing Clostridium sporogenes demonstrates direct substrate competition for available tryptophan [1]. When fiber-degrading Bacteroides thetaiotaomicron provides monosaccharides to Escherichia coli through cross-feeding, catabolite repression inhibits indole production, making additional tryptophan available for decarboxylation to tryptamine by Clostridium sporogenes [1]. This competitive dynamic directly influences the substrate pool available for subsequent N-acyl conjugation reactions.

Fatty Acid Metabolite Exchange

The availability of dodecanoic acid and other medium-chain fatty acids for N-acyl tryptamine biosynthesis depends on complex fatty acid metabolic networks involving multiple bacterial species. Lactobacillus reuteri produces various tryptophan metabolites including indole-3-aldehyde that may influence local pH and redox conditions affecting fatty acid synthesis and degradation pathways [5] [6]. These metabolites can modulate the activity of fatty acid synthetic enzymes in neighboring bacterial populations through inter-species signaling mechanisms [7].

Faecalibacterium prausnitzii demonstrates particularly sophisticated cross-feeding behavior through its bidirectional fatty acid amide hydrolase activity [20]. This bacterium can both synthesize and hydrolyze N-acyl amides including oleoylethanolamide, creating a dynamic equilibrium of lipid mediators that influences the metabolic activity of surrounding bacterial communities [20]. The enzyme's preference for long-chain fatty acid substrates suggests active participation in fatty acid exchange networks that provide substrates for N-acyl tryptamine biosynthesis.

Environmental Stress and Cooperative Metabolism

Cross-feeding relationships become particularly important under environmental stress conditions that limit individual bacterial growth and metabolism. Acidification-induced growth arrest triggers extensive metabolite excretion that supports inter-species collaborative stress resistance [22]. During these stress phases, bacteria with complementary metabolic capabilities engage in cooperative deacidification through shared metabolite exchange, creating conditions favorable for secondary metabolite biosynthesis including N-acyl amides [22].

The noise-averaging cooperation mechanism provides additional stabilization for N-acyl tryptamine biosynthesis under fluctuating environmental conditions [26]. Bacterial populations can share metabolites to compensate for noisy enzyme regulation that would otherwise limit individual cell growth and metabolic efficiency [26]. This cooperative behavior is particularly relevant for complex biosynthetic pathways requiring multiple enzymatic steps, as metabolite sharing reduces the impact of individual enzyme regulation variability on overall pathway flux [26].

Metabolic Redundancy and Pathway Resilience

Cross-feeding networks provide functional redundancy that maintains N-acyl tryptamine biosynthetic capacity despite fluctuations in individual bacterial population sizes. Multiple bacterial species possess tryptophan decarboxylase activity, including Ruminococcus gnavus, Clostridium sporogenes, and Blautia hansenii, creating redundant sources of tryptamine substrate [3] [4]. Similarly, diverse acylation mechanisms exist across different bacterial species, ensuring continued N-acyl amide production even when specific enzymatic pathways become limiting [9].

The loss of specific cross-feeding partners can significantly impact metabolic network function and secondary metabolite production [23]. Computational modeling using Metabolite Exchange Scores demonstrates that disease-associated microbiome changes often involve the loss of key metabolic interactions rather than simple species abundance changes [23]. This finding suggests that N-acyl tryptamine biosynthesis may be particularly vulnerable to disruption of specific cross-feeding relationships that provide essential substrates or cofactors for the biosynthetic pathway.

Temporal Dynamics and Community Assembly

Cross-feeding relationships exhibit distinct temporal phases that influence N-acyl tryptamine biosynthesis through changing substrate availability and enzymatic activity patterns. Bacterial communities progress through cycles of exponential growth, acidification-triggered arrest, collaborative deacidification, and growth recovery, with each phase involving different combinations of physiological states and metabolic activities [22]. During growth phases, competition for primary substrates may limit amino acid availability, while stress phases may enhance cooperative metabolite sharing that supports secondary metabolite biosynthesis [22].

XLogP3

7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

342.267113712 g/mol

Monoisotopic Mass

342.267113712 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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